Palm-L-Glu(OSu)-Ome (CAS: 294855-90-6) is a specialized chemical intermediate designed for the covalent modification of primary amine groups.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvxtlfix73TIH9713WJxuuLg3knvBHEF4bwydiag-Lcfn1OLgRJHEhcJBM83cqoAIzpGfHHHzi3datrEJXf0sgQ5jImLrQEUV8VU79MYEtz3ioL1pO35Tj_OkrGuT_kxSruxYDoUA1KpQ10XnOwks%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuD58exchBk8UHuA0GZ9gYcSpldAPSPEWeMO-YFYYu_DrLYJH3eQxv7JgEoMw-DtepurvS7taqBpm02mSjvklFdDjJ57gf-OFMScLQhkPrzNDBa_69Hp0OECU-lWKKLism8KjtJnI74Ii9eu8c9TsWvOIf)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGmWwC0afLS6nqgw9z_mgIEpzVpPirMq9DbFR24q6ydECf7N562JWOkO7i_PnRpKsuBK6QOxWbMpzznOASkK8pY6e5bVU5nrBJvfN_hCjIZSQfbzvtGQkmEBGZC3ru1x82dteB-QVIkjyJJhmA%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERao8GalhYBcGSj5OsJmsk8Kk5nYg37D5fa87OSyPGZeIqpXB64iH-1Lj-VAAOVwh8PStB1U83KCOAKIOSELOX0rcsl6p-Rt-hUI_zeAfoXaSzfhFwEjuHlqvypLdILYsdEXBYNZJCNWQQnmaWr8-r0qhxD4nrwjg0h69IMvhW)] It is structurally defined as an L-glutamic acid derivative featuring three key components: a C16 palmitoyl chain that imparts significant hydrophobicity, an alpha-methyl ester (Ome) protecting group, and a gamma-carboxyl group activated as an N-hydroxysuccinimide (OSu) ester. This OSu ester provides high reactivity and specificity towards primary amines, enabling the attachment of the palmitoyl-glutamate moiety to various substrates like polymers, peptides, and surfaces.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGX9RZZMgGxqLQtXjzRialFcp0Qc5HFMP3PzJXR2uSq4ivDaJz2iggCgfaYygMfg4zft5fcBkQV_d84aISrN4KBZUYDjvgx47xuAzKbBkGQPvGA9AL-LB7t3--69qdiysNd9bLX4D9D2539CgGCRb6D2w%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHMrsgwpB8b-ejQOgaVLau9HmoZmEo0JQ3aOrR-QMPz0vJXlnz7TevjL0uQauQiLw89xazTiTcV073ZQkhiDiehHj25NJdTWguUzwSoDVJ80icLIhuk0W9LVpQEodJ02bKjIF8cXfecztsrtEHUNHAAILbW_-amnkWMiaWGRgWxj5Dk3zCFq6yJkeKmVQQ5liQ9_Qyul_3_9p09k3982OIbNMdGeplveSCVOjQ2_K0Yo33X0atghpbc7pXvvujMHxPQILxskCio8mhLjEiUsPFDa5yFiRSN8sqGQVO31w%3D%3D)] Its primary role is as a building block for creating amphiphilic materials, which are widely used in the development of drug delivery systems and functional biomaterials.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_UAY6hykpX8CZw-V09syu4ou4dZymx-AjZlYnqpJGNFZGv7FB-msHwfS-8z0aXi_79-Cs6aeZYLpVj5BBpfbAUA9tFVcHKy9e1POWSfnvVz1x-quGanPjBQzmbjdW6zs4TsP2Q5FSieLuhoh6Yvda89_09i4%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHz8jp_awAveX-93jY0yqNNsgOo4fs0N5JL_LRSTrndb962Ib0hRvB8JYZkyNecGxqZzDaQsUNci0AyDzLDHDJZWCaEDTBprKBkC3_Wb1J0CWacwSamGC0fS8u3QI3Ub34vkbkxGdoa7ET5XNyYD-8LU6KbwKsw3Chw0UXqvlE0hYceGQxeohLQRyn8tnict1UpM9YQ8qHx-kroz5GJkI7HMRge3xKbG9iNbA%3D%3D)]
Substituting Palm-L-Glu(OSu)-Ome with close analogs often leads to significant, undesirable changes in processability and final material performance. Replacing the C16 palmitoyl group with a longer (e.g., C18 stearoyl) or shorter alkyl chain directly alters the hydrophobic-lipophilic balance, which governs the critical micelle concentration (CMC) and the thermal stability of self-assembled nanostructures.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEfhBV4dqptPxiY2Pg1r_j2pVdjd7OGG1LXU8_pIX4a9pn6XpkJPkTC5mRfOgL3vX0jYxv9sfMRIbnTTxzXu9YkSpYrSGC9ldJiT5FQRLP1ZfMXftMpq91oYhIHia-IZVekWfy42ZmqSsD3O5ZVbvQyKxxz2_8p9B9UjSLWmjiZYOhmzcCVvVLal_tEqj-trE%3D)] Using a simpler lipidating agent like palmitic acid NHS ester eliminates the glutamic acid spacer, a component that provides critical distance from a substrate backbone and can influence biocompatibility and intermolecular interactions.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCL1M0zr04TdrzP2CXkOsPQCraDn6d6iZNdYc845SALpdDtXi1aLXiqv3pQTBvdNw41uX_Fx8oeDkJERvHVsjltqHiXVk7NjraprQU4jf6G1LVTzf53k2I22g-_pF6pGGSt9qjm9fFGqy-lgg9ZA%3D%3D)] Opting for the unactivated precursor, N-Palmitoyl-L-glutamic acid α-methyl ester, requires an additional in-situ activation step (e.g., with EDC/NHS), which introduces process variability, potential side reactions, and purification challenges that are avoided by using the pre-activated, ready-to-use OSu ester.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5QqBNh_emFP6LMvXM4v1XSH8Hcof6eeV3Zez0lDRPpw6mUp4puOex6ah78bsPjN1pEZAxofApGTSs653MJ10Z-bC9-lzaDjSb9aWg5MxI_860XkPkC_XYUvCQK5gP2NlB0L8dIeq50kF3lVdBkNRrhzDzZu1nEsvAUaxt)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuit2LTGz95nGE5g_elFIxsu-HZAkn97rnuoK93SqBKcwwPTs9Y00FR4Z15_Tyr0rOFDqIGpn_EIjuoBCAM9JEunL7D5G7_OrM4NlM9nW16JePP0rETVFc6R3IN61q)]
The choice of the C16 palmitoyl chain provides a specific hydrophobic character that dictates the concentration at which self-assembly into micelles or nanoparticles occurs. Studies on related N-acyl amino acids demonstrate that increasing the alkyl chain length from C16 (palmitoyl) to C18 (stearoyl) significantly decreases the critical micelle concentration (CMC), the threshold for nanoparticle formation.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEfhBV4dqptPxiY2Pg1r_j2pVdjd7OGG1LXU8_pIX4a9pn6XpkJPkTC5mRfOgL3vX0jYxv9sfMRIbnTTxzXu9YkSpYrSGC9ldJiT5FQRLP1ZfMXftMpq91oYhIHia-IZVekWfy42ZmqSsD3O5ZVbvQyKxxz2_8p9B9UjSLWmjiZYOhmzcCVvVLal_tEqj-trE%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9R2A7DHlxShkYfK8-JkoF11tDoGU9fg3oDDxZsFN71sO8Pczq8OLVe-HwsZZEGi-nN1OcR2mz6iejEl7rcqC8-qes6l25jVRDJT1b1-HZH04bKNySbuRtAY2QRxz2tYTJzAQ%3D)] This predictable behavior is critical for designing formulations that remain stable upon dilution.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | CMC is higher (e.g., 7 to 250 µM for Palmitoyl-CoA, a related C16 amphiphile)[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9R2A7DHlxShkYfK8-JkoF11tDoGU9fg3oDDxZsFN71sO8Pczq8OLVe-HwsZZEGi-nN1OcR2mz6iejEl7rcqC8-qes6l25jVRDJT1b1-HZH04bKNySbuRtAY2QRxz2tYTJzAQ%3D)] |
| Comparator Or Baseline | Stearoyl-CoA (C18 analog) has a lower CMC consistent with its longer, more hydrophobic chain.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9R2A7DHlxShkYfK8-JkoF11tDoGU9fg3oDDxZsFN71sO8Pczq8OLVe-HwsZZEGi-nN1OcR2mz6iejEl7rcqC8-qes6l25jVRDJT1b1-HZH04bKNySbuRtAY2QRxz2tYTJzAQ%3D)] |
| Quantified Difference | CMC decreases as alkyl chain length increases, a well-established principle for surfactants.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHODq2fA2rssoUUM1BG0077DNy1e-Ik0nDbh8rKMLV9bcXppiSWwNDLydU31H8z6Qbfb6iwW7v_VmEUmV50MtlY7Jhbcgl-5CKmvwovKMV3VhtMfUdIBCNbD8IrLFrMlGiG1no6TqMUI37h_GdJt7OJ7M0oCBz9jDi3k7cawRUbbGAYEZR1xAPN-fUXBu6nWcxawMIGjgv8buvigtOM73-liuzxidnz57gciC07xp7V_fk%3D)] |
| Conditions | Aqueous buffer systems; CMC values are dependent on pH and ionic strength.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9R2A7DHlxShkYfK8-JkoF11tDoGU9fg3oDDxZsFN71sO8Pczq8OLVe-HwsZZEGi-nN1OcR2mz6iejEl7rcqC8-qes6l25jVRDJT1b1-HZH04bKNySbuRtAY2QRxz2tYTJzAQ%3D)] |
Selecting the C16 chain provides a specific, intermediate CMC value, crucial for creating nanoparticles that assemble at desired concentrations and maintain stability for drug delivery applications.
Palm-L-Glu(OSu)-Ome is supplied as a pre-activated N-hydroxysuccinimide (OSu) ester, enabling direct and efficient conjugation to primary amines under mild conditions (typically pH 7.2-8.5).[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHMrsgwpB8b-ejQOgaVLau9HmoZmEo0JQ3aOrR-QMPz0vJXlnz7TevjL0uQauQiLw89xazTiTcV073ZQkhiDiehHj25NJdTWguUzwSoDVJ80icLIhuk0W9LVpQEodJ02bKjIF8cXfecztsrtEHUNHAAILbW_-amnkWMiaWGRgWxj5Dk3zCFq6yJkeKmVQQ5liQ9_Qyul_3_9p09k3982OIbNMdGeplveSCVOjQ2_K0Yo33X0atghpbc7pXvvujMHxPQILxskCio8mhLjEiUsPFDa5yFiRSN8sqGQVO31w%3D%3D)] This contrasts with using the unactivated carboxylic acid precursor, which requires in-situ coupling agents like carbodiimides (e.g., EDC). In-situ activation can be less efficient and may lead to side-product formation, such as anhydride linkages between adjacent carboxylic acid groups on a polymer backbone, complicating purification and reducing reproducibility.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5QqBNh_emFP6LMvXM4v1XSH8Hcof6eeV3Zez0lDRPpw6mUp4puOex6ah78bsPjN1pEZAxofApGTSs653MJ10Z-bC9-lzaDjSb9aWg5MxI_860XkPkC_XYUvCQK5gP2NlB0L8dIeq50kF3lVdBkNRrhzDzZu1nEsvAUaxt)] Procuring the stable, purified OSu ester form streamlines the synthesis of well-defined conjugates.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuit2LTGz95nGE5g_elFIxsu-HZAkn97rnuoK93SqBKcwwPTs9Y00FR4Z15_Tyr0rOFDqIGpn_EIjuoBCAM9JEunL7D5G7_OrM4NlM9nW16JePP0rETVFc6R3IN61q)]
| Evidence Dimension | Reaction Pathway and Byproducts |
| Target Compound Data | Direct one-step reaction with primary amines, releasing N-hydroxysuccinimide. |
| Comparator Or Baseline | Unactivated precursor (N-Palmitoyl-L-glutamic acid α-methyl ester) requires multi-component, in-situ activation (e.g., with EDC/NHS), risking side reactions. |
| Quantified Difference | Eliminates an entire reaction and purification step, improving process efficiency and yield. |
| Conditions | Amine conjugation in organic solvents like DMF, DMSO, or DCM, or aqueous buffers at controlled pH.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGX9RZZMgGxqLQtXjzRialFcp0Qc5HFMP3PzJXR2uSq4ivDaJz2iggCgfaYygMfg4zft5fcBkQV_d84aISrN4KBZUYDjvgx47xuAzKbBkGQPvGA9AL-LB7t3--69qdiysNd9bLX4D9D2539CgGCRb6D2w%3D%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9PpNF5fcyKBfUrDeH6IDMdthxSuFGP4VQbFm16TpW_YH00oc4l-j5EXRa9Pg2z1obYA-nZTiiANsX5QWR-4fKVHBVXf8v7j3v0ioSRKDkQONyBYv7EyAr52zZaMZ1ln7607ZX0NAwtjCl3w%3D%3D)] |
Purchasing the pre-activated compound saves significant process time, reduces raw material requirements, and enhances batch-to-batch consistency by avoiding a complex and variable activation step.
Ideal for grafting hydrophobic side-chains onto hydrophilic polymer backbones (e.g., chitosan, poly-L-lysine, polyethyleneimine). The pre-activated OSu ester ensures efficient and direct conjugation, creating well-defined amphiphilic copolymers for fabricating nanoparticles, hydrogels, or micelles in drug delivery systems.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHz8jp_awAveX-93jY0yqNNsgOo4fs0N5JL_LRSTrndb962Ib0hRvB8JYZkyNecGxqZzDaQsUNci0AyDzLDHDJZWCaEDTBprKBkC3_Wb1J0CWacwSamGC0fS8u3QI3Ub34vkbkxGdoa7ET5XNyYD-8LU6KbwKsw3Chw0UXqvlE0hYceGQxeohLQRyn8tnict1UpM9YQ8qHx-kroz5GJkI7HMRge3xKbG9iNbA%3D%3D)][[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcUAfVkgb9zVzcBiDWs7Tl54vxo63DyIjVz6_lPqJUS-s7Zgub8kaT9SGVNuKxn1bQ8RXBeOse2LcbQee9alS4HNjhxKSHPXv1ylGwL0HZv10G6T62jbYpa9g3G9TP_Amvcgqd)]
Used in the synthesis of lipidated peptides to enhance their membrane affinity, prolong their in-vivo half-life by promoting albumin binding, or improve formulation in lipid-based delivery systems.[[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDQjcwu9EX_9C5cp-mmBGM3wyR4aFerKkoC6nBARpcxP-8kt2bFggR7vTgJTZtTuxO4q1fmFaB645t9xHTLEfo5JEV7DdvdmVlXdLZklLjUsMGw4iQnkx7tuxOxN6rnHV7FNVZav7khxQLHa8X-y6UEStiVJDE63vLjOqmgkdgdpv_N-Srrr4CQwYOVOxO5m7EjBEOWmZG7M5mgwsOKrn8mBJNkFsyJ3_UFksyEMy1Wks%3D)][[18](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGmJYmVdAZ9fUkczptJXFQhV6cGkCI2stE9QfHGondaZlr3GS93SxHONoG4JbL9Q67vqaht_CFFT-Ar7TQLc5UsTnD77rq__wg4hPWpU4kbb63ZNcxdps1NBeGWZdtadabJCc%3D)] The defined structure, including the glutamate spacer, allows for precise control over the final conjugate's properties.
Enables the creation of amphiphiles where the C16 chain provides a specific degree of hydrophobicity. This is a critical parameter for controlling the size, stability, and drug-loading capacity of the resulting self-assembled nanostructures, allowing for formulations with predictable performance based on a defined CMC.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEfhBV4dqptPxiY2Pg1r_j2pVdjd7OGG1LXU8_pIX4a9pn6XpkJPkTC5mRfOgL3vX0jYxv9sfMRIbnTTxzXu9YkSpYrSGC9ldJiT5FQRLP1ZfMXftMpq91oYhIHia-IZVekWfy42ZmqSsD3O5ZVbvQyKxxz2_8p9B9UjSLWmjiZYOhmzcCVvVLal_tEqj-trE%3D)]